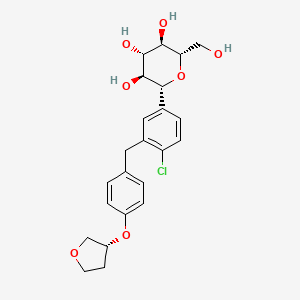
(2R, 3S, 4S, 5R, 6S)-Empagliflozin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R, 3S, 4S, 5R, 6S)-Empagliflozin is a chemical compound known for its role as a sodium-glucose co-transporter 2 inhibitor. It is primarily used in the treatment of type 2 diabetes mellitus by helping to lower blood sugar levels. The compound works by preventing the reabsorption of glucose in the kidneys, thus promoting its excretion through urine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R, 3S, 4S, 5R, 6S)-Empagliflozin involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include glycosylation reactions, protection and deprotection of hydroxyl groups, and the introduction of the glucose moiety. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2R, 3S, 4S, 5R, 6S)-Empagliflozin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, with specific temperatures, solvents, and pH levels being crucial for optimal results.
Major Products
Scientific Research Applications
(2R, 3S, 4S, 5R, 6S)-Empagliflozin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex carbohydrates.
Biology: Investigated for its effects on glucose metabolism and its potential role in treating other metabolic disorders.
Medicine: Extensively studied for its efficacy and safety in treating type 2 diabetes mellitus. Research is also ongoing to explore its potential benefits in cardiovascular and renal health.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
Mechanism of Action
The mechanism of action of (2R, 3S, 4S, 5R, 6S)-Empagliflozin involves the inhibition of the sodium-glucose co-transporter 2 in the proximal tubules of the kidneys. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion through urine. The molecular targets include the sodium-glucose co-transporter 2 proteins, and the pathways involved are primarily related to glucose metabolism and renal function.
Comparison with Similar Compounds
Similar Compounds
- Dapagliflozin
- Canagliflozin
- Ertugliflozin
Uniqueness
(2R, 3S, 4S, 5R, 6S)-Empagliflozin is unique due to its high selectivity for the sodium-glucose co-transporter 2, which results in fewer off-target effects and a better safety profile. Additionally, it has been shown to provide cardiovascular and renal benefits beyond its glucose-lowering effects, making it a preferred choice for many patients with type 2 diabetes mellitus.
Properties
Molecular Formula |
C23H27ClO7 |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m1/s1 |
InChI Key |
OBWASQILIWPZMG-XJZBYQAASA-N |
Isomeric SMILES |
C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)Cl |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


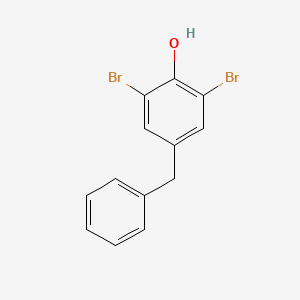
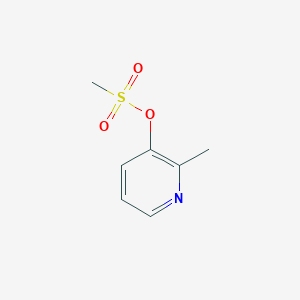
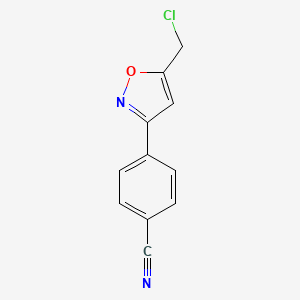
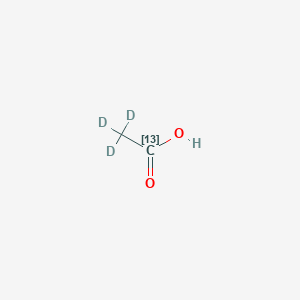
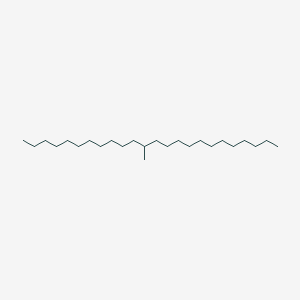
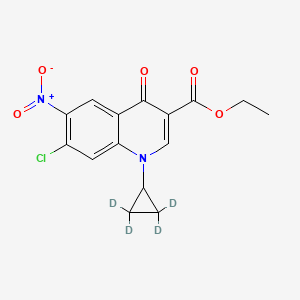
![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
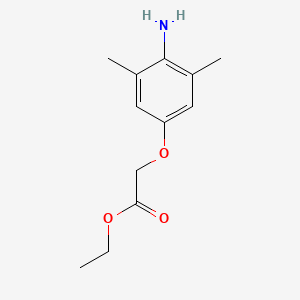
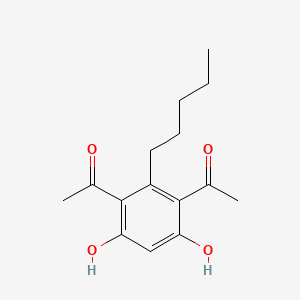
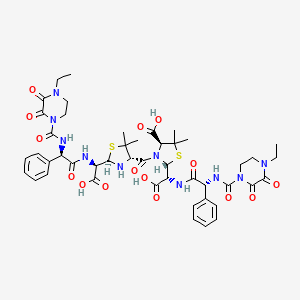
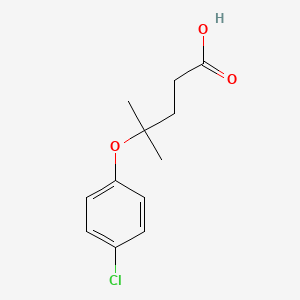
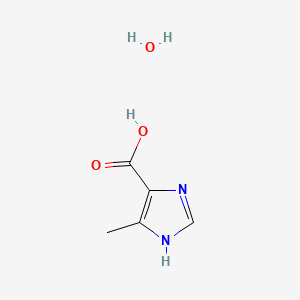

![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
